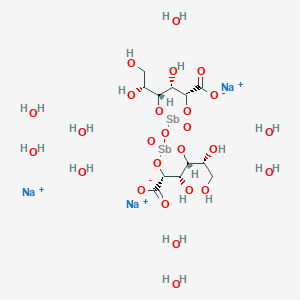
Sodium stibogluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium stibogluconate is a medication primarily used to treat leishmaniasis, a disease caused by protozoan parasites of the genus LeishmaniaThis compound is administered by injection and has been in medical use since the 1940s . It is listed on the World Health Organization’s List of Essential Medicines .
準備方法
Synthetic Routes and Reaction Conditions: Sodium stibogluconate is synthesized by reacting antimony pentoxide with sodium hydroxide. This reaction produces sodium antimony (V) gluconate, which is the active component of this compound .
Industrial Production Methods: The industrial production of this compound involves the controlled reaction of antimony pentoxide with sodium hydroxide under specific conditions to ensure the purity and efficacy of the final product. The precise structure of this compound is not fully known, but it is idealized based on its atomic formula .
化学反応の分析
反応の種類: スチボグルコン酸ナトリウムは、さまざまな化学反応を起こします。これには以下が含まれます。
還元: スチボグルコン酸ナトリウム中の五価のアンチモン(Sb V)は、リーシュマニア寄生虫によって三価のアンチモン(Sb III)に還元されます.
酸化: この化合物は酸化反応を起こすこともありますが、これはあまり一般的ではありません。
一般的な試薬と条件:
還元剤: スチボグルコン酸ナトリウムの還元は、通常、リーシュマニア寄生虫などの生物学的試薬を使用します。
酸化剤: 酸化剤は、実験室でスチボグルコン酸ナトリウムの酸化を研究するために使用できます。
生成される主な生成物:
還元生成物: 還元反応の主な生成物は、三価のアンチモン(Sb III)です。
酸化生成物: スチボグルコン酸ナトリウムの酸化により、アンチモンのさまざまな酸化形態が生成される可能性があります。
4. 科学研究への応用
スチボグルコン酸ナトリウムは、さまざまな科学研究に応用されています。これには以下が含まれます。
化学: さまざまな化学反応およびアンチモン化合物に関する研究における試薬として使用されます。
生物学: スチボグルコン酸ナトリウムは、生物系への影響、特に寄生虫との相互作用およびタンパク質チロシンホスファターゼの阻害における役割について研究されています.
医学: スチボグルコン酸ナトリウムの主な医療用途は、リーシュマニア症の治療です。
産業: スチボグルコン酸ナトリウムは、他のアンチモン系化合物の製造と、アンチモン化学に関する研究に使用されています。
科学的研究の応用
Treatment of Leishmaniasis
Visceral Leishmaniasis : SSG has been the cornerstone of treatment for visceral leishmaniasis for over fifty years. It is particularly effective in regions with high incidences of the disease, such as Ethiopia, where it is administered to patients with concurrent HIV infections . A study demonstrated that SSG effectively resolved systemic signs and symptoms in patients with viscerotropic disease caused by Leishmania tropica after a 28-day intravenous regimen .
Cutaneous Leishmaniasis : SSG is also used for localized cutaneous leishmaniasis. Clinical trials have shown high cure rates, with one randomized controlled trial reporting a 100% cure rate among subjects treated with 20 mg/kg/day for ten days . Moreover, SSG can be administered intralesionally, enhancing its efficacy in treating skin lesions associated with cutaneous forms of leishmaniasis .
Immunomodulatory Effects
Recent research has highlighted SSG's role beyond its antiparasitic activity. It acts as a potent inhibitor of protein tyrosine phosphatases (PTPs), specifically SHP-1 and SHP-2, which are critical in regulating immune responses. By inhibiting these enzymes, SSG enhances cytokine signaling pathways and promotes immune cell activation . This property has led to investigations into its use as an adjuvant therapy in cancer treatment. For instance, studies suggest that SSG can recruit immune cells to tumor sites, potentially improving therapeutic outcomes in cancer patients with ascites or pleural effusions .
Potential Applications in Oncology
The immunomodulatory properties of SSG have opened avenues for its exploration in cancer therapy. Research indicates that SSG can enhance the efficacy of immune checkpoint inhibitors by modulating the PD-1/PD-L1 pathway, thereby improving anti-tumor immunity . In vitro studies have shown that SSG augments the proliferation of hematopoietic cells and enhances their response to various cytokines, suggesting a potential role in combination therapies for malignancies .
Comparative Efficacy and Safety
A comparative analysis of treatment regimens involving SSG reveals its effectiveness against other therapeutic modalities. For instance, a study comparing local heat therapy to intravenous SSG found that while both treatments were effective for cutaneous leishmaniasis, SSG provided more consistent results across different patient demographics . Additionally, safety profiles indicate that adverse reactions are minimal when administered correctly, further supporting its continued use in endemic areas.
Data Table: Summary of Applications and Findings
作用機序
スチボグルコン酸ナトリウムの正確な作用機序は完全には解明されていません。 DNAトポイソメラーゼIを直接阻害することが知られており、DNA複製と転写の両方を阻害します 。 さらに、スチボグルコン酸ナトリウムはタンパク質チロシンホスファターゼを阻害します。タンパク質チロシンホスファターゼは、細胞シグナル伝達経路において重要な役割を果たします 。 この阻害は、高分子合成の減少につながり、寄生虫の防御を破壊します .
6. 類似の化合物との比較
スチボグルコン酸ナトリウムは、五価のアンチモン系薬剤です。類似の化合物には以下が含まれます。
アンチモン酸メグルミン: リーシュマニア症の治療に使用される別の五価のアンチモン系薬剤.
アムホテリシンB: 抗真菌薬であり、リーシュマニア症、特にアンチモン系薬剤への耐性が観察される場合の治療にも使用されます.
独自性: スチボグルコン酸ナトリウムは、タンパク質チロシンホスファターゼを阻害する能力と、DNAトポイソメラーゼIの阻害を伴う特定の作用機序において独自性を持っています 。これにより、医療と科学研究の両方において貴重なツールとなっています。
類似化合物との比較
Sodium stibogluconate is part of the pentavalent antimonials class of medications. Similar compounds include:
Meglumine antimoniate: Another pentavalent antimonial used to treat leishmaniasis.
Amphotericin B: An antifungal medication that is also used to treat leishmaniasis, particularly in cases where resistance to antimonials is observed.
Miltefosine: An oral medication used to treat leishmaniasis, often in combination with other drugs.
Uniqueness: this compound is unique in its ability to inhibit protein tyrosine phosphatases and its specific mechanism of action involving DNA topoisomerase I inhibition . This makes it a valuable tool in both medical and scientific research.
特性
Key on ui mechanism of action |
Sodium stibogluconate directly inhibits DNA topoisomerase I leading to inhibition of both DNA replication and transcription. |
|---|---|
CAS番号 |
16037-91-5 |
分子式 |
C12H22NaO18Sb2 |
分子量 |
720.80 g/mol |
IUPAC名 |
trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate |
InChI |
InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1 |
InChIキー |
ZIYJALGHGOUMPU-LZBQIKKXSA-N |
SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
異性体SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na] |
正規SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na] |
外観 |
Assay:≥95%A crysatlline solid |
同義語 |
Antimony Gluconate Sodium Antimony Gluconic Acid Antimony Sodium Gluconate Antimony Sodium Gluconates Myostibin Pentostam Sodium Gluconates, Antimony Sodium Stibogluconate Sodium, Stibogluconate Solustibosan Stibatin Stibogluconate Sodium Stibogluconate, Sodium Triostam |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















